(1R,3R,4Z,8Z,12S)-1,5,9-trimethyl-12-propan-2-ylcyclotetradeca-4,8,13-triene-1,3-diol
Description
Beta-Cembrenediol (CAS 57605-81-9) is a macrocyclic diterpenoid with the molecular formula C20H34O2 and a molecular weight of 306.48 g/mol. It is characterized by the IUPAC name (1S,2E,4R,6R,7E,11E)-2,7,11-Cembratriene-4,6-diol, featuring hydroxyl groups at positions 4 and 6 and conjugated double bonds at positions 2, 7, and 11 . Initially isolated from Anisomeles species and tobacco plants, it exhibits diverse biological activities, including:
- Antimicrobial and antifungal effects: Potent against Mycobacterium tuberculosis and anthracnose fungi .
- Antiproliferative activity: Disrupts microtubule dynamics in human glioblastoma cells .
- Neuroprotective properties: Mitigates neuronal damage in oxygen-glucose deprivation models .
- Prostate cancer suppression: Modulates indoleamine 2,3-dioxygenase (IDO) and tryptophan dioxygenase (TDO) pathways to inhibit recurrence .
Its stereochemical complexity (4R,6R configuration) and macrocyclic structure underpin its unique reactivity and bioactivity, making it a target for enzymatic synthesis and structural derivatization .
Properties
CAS No. |
57605-81-9 |
|---|---|
Molecular Formula |
C20H34O2 |
Molecular Weight |
306.5 g/mol |
IUPAC Name |
(1R,3R,4Z,8Z,12S)-1,5,9-trimethyl-12-propan-2-ylcyclotetradeca-4,8,13-triene-1,3-diol |
InChI |
InChI=1S/C20H34O2/c1-15(2)18-10-9-16(3)7-6-8-17(4)13-19(21)14-20(5,22)12-11-18/h7,11-13,15,18-19,21-22H,6,8-10,14H2,1-5H3/b12-11?,16-7-,17-13-/t18-,19+,20+/m1/s1 |
InChI Key |
RIVKDDXPCFBMOV-MHJKIIJXSA-N |
Isomeric SMILES |
C/C/1=C/CC/C(=C\[C@@H](C[C@@](/C=C\[C@@H](CC1)C(C)C)(C)O)O)/C |
Canonical SMILES |
CC1=CCCC(=CC(CC(C=CC(CC1)C(C)C)(C)O)O)C |
Synonyms |
β-CBD; beta-CBT |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Beta-Cembrenediol can be synthesized through various chemical and biological methods. One common synthetic route involves the modification of cembrene, a precursor molecule, through oxidation and epoxidation reactions. The reaction conditions typically include the use of oxidizing agents such as m-chloroperbenzoic acid and solvents like dichloromethane .
Industrial Production Methods
Industrial production of beta-Cembrenediol often involves the extraction from tobacco leaves. The process includes the initial extraction using solvents like dichloromethane, followed by purification through vacuum liquid chromatography on normal phase silica gel using n-hexane-ethyl acetate gradient mixtures .
Chemical Reactions Analysis
Types of Reactions
Beta-Cembrenediol undergoes various chemical reactions, including:
Oxidation: Beta-Cembrenediol can be oxidized to form more polar metabolites.
Reduction: Reduction reactions can convert beta-Cembrenediol into less oxidized forms, although these reactions are less commonly studied.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid, hydrogen peroxide.
Solvents: Dichloromethane, n-hexane, ethyl acetate.
Catalysts: Various metal catalysts can be used to facilitate these reactions.
Major Products
The major products formed from these reactions include various oxidized and substituted derivatives of beta-Cembrenediol, which often exhibit enhanced biological activities .
Scientific Research Applications
Beta-Cembrenediol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of beta-Cembrenediol involves the modulation of various molecular targets and pathways. It has been shown to increase the activity of chitinase, leading to the accumulation of N-acetyl-D-glucosamine and increased membrane permeability . In prostate cancer, beta-Cembrenediol suppresses the activity of tryptophan-degrading enzymes such as indoleamine 2,3-dioxygenase and tryptophan dioxygenase, thereby reducing tumor recurrence .
Comparison with Similar Compounds
Comparison with Similar Compounds
Beta-Cembrenediol belongs to the cembranoid diterpenoid family, which includes structural analogs such as alpha-Cembrenediol and 4R-tobacco cembranoid. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Beta-Cembrenediol and Analogous Compounds
Key Differences and Research Findings
This specificity is critical for its antiproliferative effects, as modifications at these positions alter microtubule dynamics in cancer cells . In contrast, 4R-tobacco cembranoid (sharing the 4R configuration but lacking the 6R hydroxyl group) shows stronger neuroprotective effects in rodent ischemia models, likely due to enhanced blood-brain barrier penetration .
Mechanistic Divergence :
- Beta-Cembrenediol suppresses prostate cancer recurrence by downregulating IDO and TDO, reducing tryptophan metabolism and tumor immune evasion .
- Alpha-Cembrenediol’s interaction with BSA suggests a role in systemic transport and prolonged half-life, which may enhance its antimicrobial efficacy .
Synthetic Challenges: Beta-Cembrenediol’s synthesis via engineered P450 BM3 mutants achieves 75–90% regioselectivity, whereas alpha-Cembrenediol requires alternative catalytic systems . 4R-tobacco cembranoid is predominantly isolated from natural sources, limiting scalability compared to beta-Cembrenediol’s enzymatic production .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
